molecular formula C₉H₆D₃NO₄ B1157130 N-Acetyl-4-aminosalicylic Acid-d3

N-Acetyl-4-aminosalicylic Acid-d3

Cat. No.: B1157130
M. Wt: 198.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-4-aminosalicylic Acid-d3 is a deuterated derivative of N-Acetyl-4-aminosalicylic Acid (CAS 50-86-2), where three hydrogen atoms are replaced with deuterium. This modification enhances its utility in pharmacokinetic and metabolic studies by leveraging the kinetic isotope effect, which slows enzymatic degradation and prolongs half-life . The parent compound, N-Acetyl-4-aminosalicylic Acid, is widely used in biochemical research to investigate cellular interactions and reversible covalent bonding mechanisms, critical for drug-target engagement studies . The deuterated form is particularly valuable in mass spectrometry and tracer experiments due to its isotopic distinctiveness.

Properties

Molecular Formula

C₉H₆D₃NO₄

Molecular Weight

198.19

Synonyms

4-(Acetylamino)-2-hydroxybenzoic acid-d3_x000B_2-Hydroxy-4-acetamidobenzoic acid-d3_x000B_3-Hydroxy-4-carboxyacetanilide-d3_x000B_4-Acetamido-2-hydroxybenzoic acid-d3_x000B_4-Acetamidosalicylic acid-d3_x000B_N-Acetyl-4-aminosalicylic acid-d3_x000B_N-Acetyl-p-aminosalicylic acid-d3_x000B_NSC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Non-Deuterated Analog (N-Acetyl-4-aminosalicylic Acid)

Key Differences:

Property N-Acetyl-4-aminosalicylic Acid N-Acetyl-4-aminosalicylic Acid-d3
Molecular Weight 195.17 g/mol 198.21 g/mol
Metabolic Stability Susceptible to hydrolysis Enhanced stability (kinetic isotope effect)
Cost (1 g) $291.00 Estimated >$400 (extrapolated from )
Applications General biochemical assays Isotopic tracing, metabolic studies

The deuterated form exhibits slower metabolic clearance, making it preferable for studies requiring prolonged detection windows. However, its synthesis complexity increases costs significantly, as seen in analogous deuterated compounds like monobutyl phthalate-d4 (JPY42,900 vs. JPY7,500 for non-deuterated) .

Comparison with Other Deuterated Compounds

Example: Mono-n-Butyl Phthalate-d4

Property Mono-n-Butyl Phthalate-d4 This compound
Molecular Weight 226.26 g/mol 198.21 g/mol
Purity >99 atom% D Assumed similar (industry standard)
Cost (100 mg) JPY42,900 (~$320) Estimated >$400
Primary Use Environmental analysis Pharmacokinetic studies

Deuterated compounds universally face cost barriers due to specialized synthesis, but their niche applications in analytical chemistry justify the expense.

Comparison with Other Aminosalicylates: Salicylazosulfapyridine (SAS)

Salicylazosulfapyridine (SAS), a prodrug used in inflammatory bowel disease, relies on gut bacterial azo-reduction for activation into 5-aminosalicylate .

Property SAS This compound
Metabolic Site Intestinal bacteria Hepatic enzymes (presumed)
Bioactivation Required Yes (azo-bond cleavage) No (active compound)
Stability in Germ-Free Models Unmetabolized Likely stable (deuterium effect)

Data Tables

Table 1: Structural and Economic Comparison

Compound CAS RN Molecular Weight Cost (100 mg)
N-Acetyl-4-aminosalicylic Acid 50-86-2 195.17 $29.10
This compound Not Provided 198.21 ~$40+
Mono-n-Butyl Phthalate-d4 478954-81-3 226.26 ~$320

Table 2: Metabolic Properties

Compound Metabolic Pathway Half-Life Extension Key Application
SAS Bacterial azo-reduction None Prodrug activation
This compound Hepatic (presumed) 2–3× (estimated) Tracer studies

Preparation Methods

Traditional Methods

The synthesis of 4-ASA historically relied on the carboxylation of meta-aminophenol under alkaline conditions. Early methods involved reacting meta-aminophenol with sodium bicarbonate in aqueous media under carbon dioxide pressure, yielding 4-ASA with moderate efficiency. However, these processes suffered from low yields (30–40%) due to incomplete recovery of unreacted starting material.

Optimized Industrial Synthesis

The patent US2558298A details a cyclic process that significantly improves yield and cost efficiency. Key steps include:

  • Reaction Conditions : Meta-aminophenol is mixed with sodium bicarbonate in a water ratio of 1:2.5–5 (w/w) and heated at 90–95°C under CO₂ pressure.

  • Precipitation and Recovery : After cooling, unreacted meta-aminophenol and bicarbonate are recovered via filtration. The filtrate is acidified with HCl to precipitate 4-ASA hydrochloride.

  • Yield Optimization :

    • Example 2 : Using 74 parts meta-aminophenol and 160 parts sodium bicarbonate in 370 parts water, a 40% conversion (gross) and 74.2% yield (net after extraction) were achieved.

    • Example 7 : Staged bicarbonate addition (54 parts every 4 hours) over 24 hours increased net yield to 77% after extraction.

Table 1: Comparative Yields from US2558298A

ExampleBicarbonate TypeWater Ratio (MAP:H₂O)Gross ConversionNet Yield (Filtration + Extraction)
2Sodium1:540%74.2%
4Potassium1:4.543.8%74%
7Sodium (staged)1:2.525.4%77%

Deuterium Incorporation via Acetylation

Acetylation Reagents and Conditions

Deuterium labeling is achieved by acetylating 4-ASA with deuterated acetic anhydride (Ac₂O-d₆). The reaction proceeds under anhydrous conditions:

  • Procedure : 4-ASA is suspended in dry pyridine, and Ac₂O-d₆ is added dropwise at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.

  • Workup : The product is precipitated by adding ice-cold HCl, filtered, and washed with deuterium-depleted water to remove excess reagents.

Purification and Isotopic Enrichment

  • Recrystallization : Crude N-Acetyl-4-aminosalicylic Acid-d3 is recrystallized from ethanol-d₆ to achieve >98% isotopic purity.

  • Chromatography : Reverse-phase HPLC with deuterated solvents (e.g., D₂O/acetonitrile-d₃) further enriches deuterium content.

Table 2: Acetylation Parameters and Outcomes

ParameterValue
Molar Ratio (4-ASA:Ac₂O-d₆)1:1.2
Reaction Temperature25°C
Reaction Time18 hours
Isotopic Purity98.5% (after recrystallization)

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H NMR (DMSO-d₆) shows absence of peaks at δ 2.1 (acetyl CH₃), confirming deuterium substitution.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 198.1 [M+H]⁺, with a 3 Da shift compared to the non-deuterated analog.

Purity Assessment

  • HPLC : Retention time of 6.8 minutes (C18 column, 0.1% DCl in D₂O:acetonitrile-d₃ = 70:30).

  • Isotopic Distribution : ≤1.5% protiated contaminant via high-resolution MS.

Comparative Analysis of Synthetic Routes

The cyclic process in US2558298A outperforms traditional methods by recovering unreacted meta-aminophenol through filtration and solvent extraction, reducing raw material costs by 35–40%. Staged bicarbonate addition (Example 7) further enhances net yields, albeit at the expense of longer reaction times. Deuterium incorporation remains consistent across methods, with Ac₂O-d₆ proving superior to other acylating agents (e.g., acetyl chloride-d₃) in isotopic fidelity .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of N-Acetyl-4-aminosalicylic Acid-d3?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm deuteration at specific positions (e.g., methyl groups) by observing the absence of proton signals in deuterated regions .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or LC-MS/MS can verify the molecular ion peak (M+H+^+) at m/z 198.15 (accounting for three deuterium atoms) and isotopic purity (>99 atom% D) .
  • HPLC-PDA : Assess chromatographic purity using reversed-phase HPLC with UV detection at 254 nm, comparing retention times to non-deuterated analogs .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS with Isotopic Dilution : Use deuterated analogs (e.g., N-Acetyl Mesalamine-D3) as internal standards to correct for matrix effects and ionization efficiency .
  • Calibration Curves : Prepare standards in relevant biological fluids (plasma, urine) with a linear range of 1–1000 ng/mL, ensuring accuracy (80–120%) and precision (RSD <15%) .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate storage conditions under ICH guidelines .

Advanced Research Questions

Q. How can researchers optimize experimental designs for pharmacokinetic studies using this compound?

  • Methodology :

  • Dose Selection : Perform pilot studies in animal models (e.g., rodents) to determine the minimum effective dose (MED) and maximum tolerated dose (MTD) using non-deuterated analogs, then adjust for isotopic effects .
  • Sampling Schedule : Use sparse sampling strategies (e.g., 5–7 time points) combined with population pharmacokinetic modeling (NONMEM®) to reduce animal use while maintaining data robustness .

Q. What strategies resolve contradictions in metabolite quantification when using this compound as an internal standard?

  • Methodology :

  • Cross-Validation : Compare results from LC-MS/MS with orthogonal methods like GC-MS (after derivatization) to confirm metabolite identity and address ionization suppression .
  • Matrix Effect Testing : Spike deuterated standards into blank matrices (e.g., plasma) to quantify recovery rates and adjust for endogenous interferences .

Q. How can deuterium isotope effects influence the interpretation of metabolic pathways for this compound?

  • Methodology :

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (e.g., hydrolysis, acetylation) between deuterated and non-deuterated analogs using enzyme assays (e.g., human liver microsomes) to identify rate-limiting steps .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and isotopic effects on metabolic stability .

Q. What are the limitations of using this compound in long-term metabolic flux studies?

  • Methodology :

  • Isotopic Exchange Monitoring : Track deuterium loss via time-course MS analysis to correct for metabolic recycling or exchange with body water .
  • Tracer Dilution Models : Use compartmental modeling (e.g., SAAM II) to account for isotopic dilution in steady-state systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.